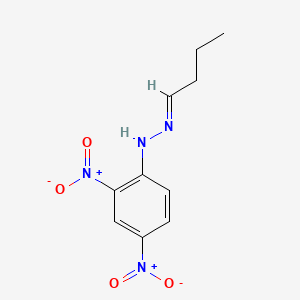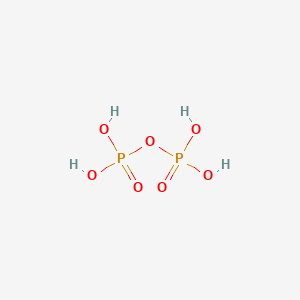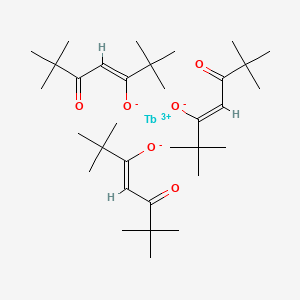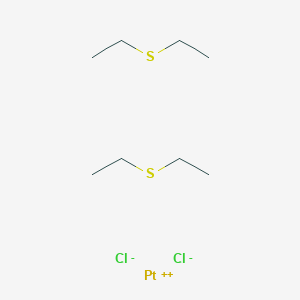
cis-Dichlorobis(diethylsulfide)platinum(II)
Overview
Description
cis-Dichlorobis(diethylsulfide)platinum(II) is a coordination compound with the molecular formula C8H20Cl2PtS2 It is a platinum-based compound where platinum is in the +2 oxidation state, coordinated with two ethylsulfanylethane ligands and two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylsulfanylethane; platinum(2+); dichloride typically involves the reaction of platinum(II) chloride with ethylsulfanylethane ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the platinum center. The reaction can be represented as follows:
[ \text{PtCl}_2 + 2 \text{CCSCC} \rightarrow \text{C8H20Cl2PtS2} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as solvent extraction and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
cis-Dichlorobis(diethylsulfide)platinum(II) can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation to platinum(IV) or reduction to platinum(0).
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or chlorine gas can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Major Products
Substitution Reactions: Products include new platinum complexes with different ligands.
Oxidation Reactions: Products include platinum(IV) complexes.
Reduction Reactions: Products include platinum(0) complexes or nanoparticles.
Scientific Research Applications
cis-Dichlorobis(diethylsulfide)platinum(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Materials Science: It is used in the synthesis of platinum nanoparticles and thin films for electronic applications.
Medicine: Platinum-based compounds are studied for their potential anticancer properties, although specific applications of this compound in medicine are still under research.
Mechanism of Action
The mechanism of action of ethylsulfanylethane; platinum(2+); dichloride in catalysis involves the coordination of the platinum center with substrates, facilitating various chemical transformations. In potential medicinal applications, the compound may interact with cellular components such as DNA, leading to the inhibition of cell division and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Platinum(II) chloride: A simpler platinum(II) compound used as a precursor in the synthesis of other platinum complexes.
Cisplatin: A well-known platinum-based anticancer drug with a different ligand environment.
Dichloro(1,5-cyclooctadiene)platinum(II): Another platinum(II) compound with different ligands used in catalysis.
Uniqueness
cis-Dichlorobis(diethylsulfide)platinum(II) is unique due to its specific ligand environment, which can influence its reactivity and applications in catalysis and materials science. The presence of ethylsulfanylethane ligands provides distinct electronic and steric properties compared to other platinum complexes.
Properties
IUPAC Name |
ethylsulfanylethane;platinum(2+);dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVLRIRJUWCIS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC.CCSCC.[Cl-].[Cl-].[Pt+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2PtS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15442-57-6, 15337-84-5 | |
| Details | Compound: (SP-4-1)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Record name | (SP-4-2)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15442-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: (SP-4-1)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Record name | (SP-4-1)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15337-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50933470 | |
| Record name | Platinum(2+) chloride--(ethylsulfanyl)ethane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14873-92-8, 15442-57-6 | |
| Record name | Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorobis(1,1'-thiobis(ethane))platinum (SP-4-2)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015442576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) chloride--(ethylsulfanyl)ethane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R)-2-azaniumylcyclohexyl]azanium;(2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B7801580.png)

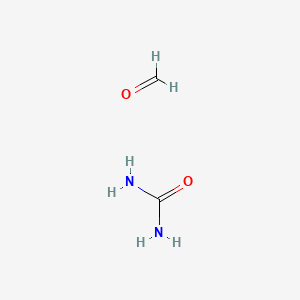
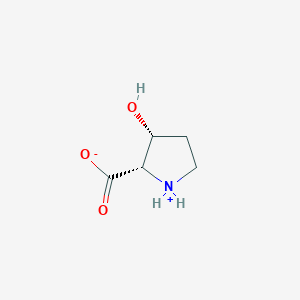

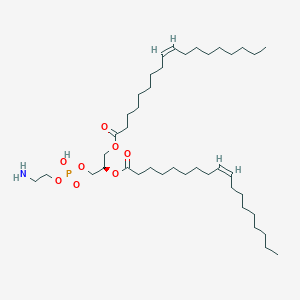
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B7801615.png)

